molecular formula C5H7F3O2 B1606598 Propyl trifluoroacetate CAS No. 383-66-4

Propyl trifluoroacetate

Cat. No.: B1606598
CAS No.: 383-66-4
M. Wt: 156.1 g/mol
InChI Key: CDXJNCAVPFGVNL-UHFFFAOYSA-N
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Description

Significance of Trifluoroacetyl Esters as Versatile Reagents and Intermediates in Organic Synthesis

Trifluoroacetyl esters, including propyl trifluoroacetate (B77799), are a class of organic compounds that have garnered considerable attention for their versatility as reagents and intermediates. The trifluoroacetyl group (TFA), with its strong electron-withdrawing nature, imparts unique reactivity and properties to the ester functionality. This makes them highly useful in a variety of chemical transformations.

One of the most prominent applications of trifluoroacetyl esters is in the protection of functional groups, particularly amines, alcohols, and thiols. acs.orgthieme-connect.com The trifluoroacetyl group can be readily introduced and subsequently removed under mild basic conditions, a characteristic that is highly desirable in multi-step organic synthesis, including solid-phase peptide synthesis. acs.orgthieme-connect.comgoogle.com The stability of the trifluoroacetyl group to acidic conditions allows for the selective deprotection of other protecting groups within the same molecule, a strategy known as orthogonal protection. acs.orgnumberanalytics.com

Beyond their role as protecting groups, trifluoroacetyl esters serve as potent trifluoroacetylating agents. lookchem.com They are instrumental in the synthesis of a wide array of trifluoromethyl-containing compounds, which are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl group. rsc.org For instance, ethyl trifluoroacetate is used in the acylation of 2-nitrotoluenes to produce 2-nitrobenzyl trifluoromethyl ketone intermediates, which are then converted to 2-(trifluoromethyl)indoles. rsc.org The introduction of a trifluoroacetyl group can enhance the biological activity and physical properties of molecules. lookchem.com

Furthermore, trifluoroacetyl esters are valuable intermediates in the synthesis of various heterocyclic compounds. rsc.org Their reactivity allows for their participation in cyclization and condensation reactions, leading to the formation of complex molecular architectures. rsc.org The ability of trifluoroacetic acid and its derivatives to facilitate such transformations underscores the importance of this class of compounds in synthetic organic chemistry. researchgate.net

Historical Development and Evolution of Research on Propyl Trifluoroacetate

The exploration of this compound and its related esters has evolved over several decades, driven by the growing interest in organofluorine chemistry. Early research into trifluoroacetic acid (TFA), discovered in the early 20th century, laid the groundwork for the synthesis and application of its derivatives. researchgate.net The esterification of alcohols with TFA was a logical extension of this work, with early studies focusing on the synthesis and characterization of these novel compounds. semanticscholar.org

A notable early investigation involving this compound was documented in 1970, where it was identified as a product in the trifluoroacetolysis of 1-propyl tosylate. This study provided insights into the reaction mechanisms and the formation of both 1-propyl and 2-propyl trifluoroacetates, highlighting the potential for rearrangements in such systems.

The development of synthetic methodologies for trifluoroacetate esters, including this compound, has been a continuous area of research. Various methods have been patented and published, reflecting the ongoing need for efficient and scalable production of these valuable intermediates. These methods often involve the reaction of trifluoroacetic acid or its anhydride (B1165640) with propanol (B110389) under various catalytic conditions.

The trifluoroacetylation of alcohols, in general, has been a subject of study to understand the reactivity of the hydroxyl group and to develop new analytical techniques. rsc.orgacs.org The relative ease of formation of trifluoroacetate esters has made them useful derivatives for spectroscopic analysis. semanticscholar.org Over time, the focus of research has shifted from fundamental synthesis and characterization to the application of this compound and its analogs in more specialized fields, as will be discussed in the following section.

Contemporary Research Landscape and Key Academic Domains Pertaining to this compound

In recent years, this compound has found applications in specialized and cutting-edge areas of chemical research, primarily in the fields of ionic liquids and battery technology.

Ionic Liquids:

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have gained significant attention as "green" solvents and electrolytes due to their low vapor pressure, high thermal stability, and tunable properties. csic.esnih.govacs.orgmdpi.com Research has demonstrated the synthesis of novel imidazolium-based ionic liquids where the trifluoroacetate anion is paired with a propyl-containing cation, such as 1-benzyl-3-propylimidazolium trifluoroacetate. csic.es These ionic liquids have been investigated for their potential in metallurgical processes, specifically for the leaching and recovery of metals like copper and zinc from industrial slag. csic.es The structure of the cation and the nature of the anion, such as trifluoroacetate, play a crucial role in determining the physical and chemical properties of the ionic liquid, including its interaction with metal ions. researchgate.net

Battery Electrolytes:

The ongoing research in these domains highlights the continued relevance of this compound as a building block for advanced materials with tailored properties for specific technological applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

383-66-4

Molecular Formula

C5H7F3O2

Molecular Weight

156.1 g/mol

IUPAC Name

propyl 2,2,2-trifluoroacetate

InChI

InChI=1S/C5H7F3O2/c1-2-3-10-4(9)5(6,7)8/h2-3H2,1H3

InChI Key

CDXJNCAVPFGVNL-UHFFFAOYSA-N

SMILES

CCCOC(=O)C(F)(F)F

Canonical SMILES

CCCOC(=O)C(F)(F)F

Origin of Product

United States

Advanced Synthetic Methodologies for Propyl Trifluoroacetate

Catalytic Esterification Strategies for Trifluoroacetates

Esterification, the reaction between an acid (trifluoroacetic acid) and an alcohol (propanol), is a primary route to propyl trifluoroacetate (B77799). The efficiency of this process is significantly enhanced by catalysts, which can be broadly categorized into homogeneous, heterogeneous, and biocatalytic systems.

Homogeneous catalysis, where the catalyst exists in the same phase as the reactants, offers high reactivity and selectivity due to the well-defined nature of the active sites. uu.nl Traditional strong acids like sulfuric acid are effective homogeneous catalysts for the esterification of trifluoroacetic acid with alcohols. ontosight.ai More advanced systems involve organometallic complexes. For instance, a trifluoroacetate-bridged tetranuclear zinc cluster has been synthesized and shown to be effective in catalyzing transesterification reactions to form trifluoroacetate esters under mild conditions. rsc.org Such clusters demonstrate high catalytic activity and functional group tolerance. rsc.org Homogeneous palladium(II) trifluoroacetate (Pd(TFA)₂) has also been employed in catalytic processes, highlighting the utility of metal trifluoroacetates in solution-phase reactions. diva-portal.org These catalysts facilitate the formation of the ester by activating the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.

Table 1: Examples of Homogeneous Catalysts for Trifluoroacetate Ester Synthesis

Catalyst Type Example Relevant Reaction Reference
Mineral Acid Sulfuric Acid Esterification of trifluoroacetic acid with ethanol (B145695) ontosight.ai
Metal Cluster Zn₄(OCOCF₃)₆O·CF₃CO₂H Transesterification to form trifluoroacetate esters rsc.org
Organometallic Palladium(II) trifluoroacetate Oxidative cascade reactions involving a TFA moiety diva-portal.org

Heterogeneous catalysts operate in a different phase from the reactants, offering significant advantages in sustainability, including ease of separation, recovery, and recyclability. uu.nlrsc.org For the synthesis of trifluoroacetate esters, several solid catalysts have been developed. One notable example is a catalyst for producing isopropyl trifluoroacetate, a close analogue of the propyl ester, which uses a resin-based spherical activated carbon support loaded with neodymium trifluoroacetate. google.com This catalyst boasts a high specific surface area and excellent adsorptive properties, leading to favorable catalytic performance. google.com

Another sustainable approach involves reactive distillation in a packed bed reactor using solid acid catalysts like Amberlyst-15. researchgate.net This method has been investigated for the esterification of trifluoroacetic acid (TFA) with alcohols such as ethanol and propanol (B110389) to recover TFA from waste streams in the form of valuable esters. researchgate.net Furthermore, novel green Lewis acid catalysts, such as silica-supported iron trifluoroacetate, have been developed. rsc.org These solid catalysts are robust, efficient, and can be used in solvent-free conditions, enhancing the environmental profile of the synthesis. rsc.org

Table 2: Comparison of Heterogeneous Catalysts for Trifluoroacetate Synthesis

Catalyst System Support Material Active Component Key Advantage Reference
Neodymium-based Resin-based activated carbon Neodymium trifluoroacetate High specific surface area google.com
Solid Acid Resin Polymeric resin Sulfonic acid groups Enables reactive distillation researchgate.net
Supported Lewis Acid Silica (SiO₂) Iron trifluoroacetate Recyclable, solvent-free application rsc.org

Biocatalysis has emerged as a powerful tool in green chemistry, utilizing enzymes to perform chemical transformations with high selectivity under mild conditions. ucl.ac.ukmdpi.com For ester synthesis, lipases are particularly prominent. Lipase B from Candida antarctica (CAL-B), often in an immobilized form, is a versatile and robust biocatalyst used for esterification and transesterification reactions. nih.gov This enzyme has been successfully employed in the kinetic resolution of alcohols through acylation. nih.gov

While specific studies on the biocatalytic production of this compound are not extensively documented, the established efficacy of lipases in forming other esters suggests a strong potential for this application. The process would involve the enzymatic reaction between propanol and either trifluoroacetic acid or a simple trifluoroacetate ester (via transesterification). The use of enzymes offers benefits such as high chemo-, regio-, and stereoselectivity, along with reduced energy consumption and waste production compared to traditional chemical methods. ucl.ac.uk

Novel Trifluoroacetylation Protocols Involving Propyl Alcohol

Beyond direct esterification, this compound can be synthesized by reacting propyl alcohol with a highly reactive trifluoroacetylating agent. These methods are often rapid and can be performed under various conditions.

Trifluoroacetic anhydride (B1165640) (TFAA) is a powerful and highly reactive acylation reagent used to introduce the trifluoroacetyl group. chemicalbook.com It readily reacts with alcohols, including propanol, to form the corresponding trifluoroacetate ester. chemicalbook.comgoogle.com The reaction is typically fast and efficient due to the high reactivity of the anhydride. TFAA can be used to protect hydroxyl groups under various conditions, and its reaction with alcohols like methanol, ethanol, or propanol is a key application. google.com The process involves the nucleophilic attack of the alcohol's oxygen atom on one of the carbonyl carbons of TFAA, leading to the formation of the ester and trifluoroacetic acid as a byproduct. chemicalbook.com While effective, the high reactivity of TFAA necessitates careful handling. chemicalbook.comorgsyn.org

Acyl fluorides have gained prominence as valuable reagents in organic synthesis. researchgate.net Compared to other acyl halides like trifluoroacetyl chloride, which is a gas and inconvenient to handle, trifluoroacetyl fluoride (B91410) is more manageable. chemicalbook.comresearchgate.net Acyl fluorides are generally more stable than their chloride or bromide counterparts but are sufficiently reactive to serve as effective acylating agents. researchgate.net

The synthesis of this compound can be achieved through the reaction of trifluoroacetyl fluoride with propanol. This transformation leverages the reactivity of the acyl fluoride, which can be readily converted into esters upon reaction with an alcohol. researchgate.net The process for producing trifluoroacetyl fluoride itself can be achieved through the fluorination of precursors like trichloroacetyl chloride in the gas phase using a chromium-based catalyst. google.com This emerging methodology provides a valuable alternative to traditional esterification or the use of highly reactive anhydrides.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing more sustainable and environmentally benign chemical processes. These principles address various aspects of a chemical reaction, from the choice of solvents and reagents to energy consumption and the generation of waste.

Solvent-Free and Reduced-Solvent Reaction Methodologies

Solvent-free, or neat, reaction conditions represent an ideal scenario under green chemistry, minimizing waste at the source. openpr.com For the synthesis of this compound, this can be achieved by directly reacting n-propanol with a trifluoroacetylating agent, such as trifluoroacetic acid or its anhydride, often with the aid of a catalyst. The use of solid acid catalysts is particularly promising in this regard. For instance, silica-supported iron trifluoroacetate has been demonstrated as an efficient and recyclable catalyst for various organic transformations under solvent-free conditions, showing high product yields in short reaction times. rsc.orgresearchgate.net Such catalysts can be easily separated from the reaction mixture by simple filtration, further simplifying the purification process and reducing waste. rsc.org

Another effective approach is the use of microwave irradiation, which can significantly accelerate reaction rates and often leads to higher yields in the absence of a solvent. at.uaoatext.com Microwave-assisted organic synthesis (MAOS) has been successfully applied to the esterification of various carboxylic acids with alcohols. researchgate.netresearchgate.net For example, the esterification of fatty acids has been achieved in good yields under solvent-free, microwave-assisted conditions using zinc(II) triflate as a catalyst. researchgate.net This methodology could be adapted for the synthesis of this compound, potentially offering a rapid and efficient solvent-free route. researchgate.netcem.com

Key Features of Solvent-Free Methodologies:

Feature Description Reference
Reduced Waste Eliminates the need for solvent purchase, purification, and disposal, directly aligning with the principle of waste prevention. academie-sciences.fr
Increased Efficiency Reactions can often proceed faster at higher concentrations, and microwave-assisted methods can dramatically reduce reaction times from hours to minutes. oatext.comresearchgate.net
Simplified Workup In catalyst-driven solvent-free reactions, the product can often be isolated by simple filtration to remove the heterogeneous catalyst. rsc.org

| Energy Savings | By eliminating the need to heat and reflux large volumes of solvent, significant energy savings can be realized. | at.ua |

Atom Economy and Reaction Efficiency Optimization

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comrsc.org An ideal reaction would have a 100% atom economy, meaning no atoms are wasted as byproducts. dynamicscience.com.au

The synthesis of this compound can proceed via several routes, each with a different theoretical atom economy. The two most common laboratory methods are the direct esterification of n-propanol with trifluoroacetic acid (TFA) and acylation with trifluoroacetic anhydride (TFAA).

Direct Esterification with Trifluoroacetic Acid:

CH₃CH₂CH₂OH + CF₃COOH → CF₃COOCH₂CH₂CH₃ + H₂O

In this reaction, water is the only byproduct.

Acylation with Trifluoroacetic Anhydride:

CH₃CH₂CH₂OH + (CF₃CO)₂O → CF₃COOCH₂CH₂CH₃ + CF₃COOH

This reaction produces a full equivalent of trifluoroacetic acid as a byproduct, resulting in a lower atom economy.

Below is a comparison of the theoretical atom economy for these two synthetic routes.

Atom Economy Comparison for this compound Synthesis

Reaction Reactants Desired Product Byproduct(s) Molecular Weight of Reactants ( g/mol ) Molecular Weight of Product ( g/mol ) Atom Economy (%)
Direct Esterification n-Propanol + Trifluoroacetic Acid This compound Water 174.10 156.10 89.7%

Note: Calculations are based on the formula: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100. primescholars.com

Utilization of Renewable Feedstocks and Energy-Efficient Processes

A key goal of green chemistry is the shift from fossil fuel-based feedstocks to renewable resources. market.us For this compound (CF₃COOCH₂CH₂CH₃), this involves considering the origins of both the propyl group (from n-propanol) and the trifluoroacetate group.

The n-propanol component can be produced from renewable feedstocks through biotechnological routes. market.usnih.gov There is growing interest in producing "bio-based" n-propanol from the fermentation of renewable resources like plant biomass, agricultural waste, or sugars. openpr.commarket.us Metabolic engineering of microorganisms such as Propionibacterium freudenreichii and E. coli has demonstrated pathways to convert precursors like propionyl-CoA, derived from fermentation, into n-propanol. nih.govgoogle.com While currently less widespread than petrochemical production, this represents a significant opportunity to source the alcohol component from a sustainable starting point. nih.gov

The trifluoroacetate portion is derived from trifluoroacetic acid (TFA). The industrial synthesis of TFA is more challenging from a green chemistry perspective. A common method involves the electrofluorination of acetyl chloride or acetic anhydride. While the acetyl group can theoretically be derived from renewable acetic acid (produced via fermentation), the fluorination process itself is highly energy-intensive. google.com Furthermore, the ultimate source of fluorine is the mineral fluorspar (calcium fluoride), which is a finite, non-renewable resource. fluorocarbons.org Industrial production of TFA is a significant contributor to its presence in the environment. pfasfree.org.uk

Therefore, while the propyl moiety of this compound can be sourced from renewable materials, the trifluoroacetate moiety relies on non-renewable mineral resources and an energy-demanding manufacturing process. Future innovations in fluorine chemistry and more energy-efficient fluorination techniques, such as those using ionic liquids, could help mitigate the environmental impact of producing this important chemical building block. researchgate.netresearchgate.net

Elucidation of Reaction Mechanisms and Reactivity Profiles of Propyl Trifluoroacetate

Nucleophilic Reactivity at the Carbonyl Center

The primary site of reactivity in propyl trifluoroacetate (B77799) is the carbonyl carbon. The inductive effect of the three fluorine atoms significantly increases the partial positive charge on this carbon, rendering it much more reactive towards nucleophiles than its non-fluorinated analog, propyl acetate (B1210297). quora.com

Transesterification Pathways with Alcohols and Phenols

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. youtube.com For propyl trifluoroacetate, this reaction proceeds readily with other alcohols and phenols, typically under acidic or basic catalysis. The interchange of alcohol portions is the defining characteristic of this reaction. youtube.com

Under acidic conditions, the mechanism is analogous to the reverse of a Fischer esterification. wikipedia.orgmasterorganicchemistry.com The reaction is initiated by the protonation of the carbonyl oxygen, which further enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com A nucleophilic alcohol or phenol (B47542) then attacks this activated carbon, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of propanol (B110389) yield the new trifluoroacetate ester. The process is an equilibrium that can be driven to completion by using a large excess of the reactant alcohol. masterorganicchemistry.com

The enhanced reactivity of trifluoroacetates means that these reactions can often proceed under milder conditions than those required for less activated esters. Aromatic alcohols like phenol are generally less effective nucleophiles for transesterification. masterorganicchemistry.com

Amidation and Aminolysis Mechanisms with Nitrogen Nucleophiles

This compound reacts readily with nitrogen nucleophiles, such as ammonia (B1221849) and primary or secondary amines, in a process known as aminolysis or amidation. This reactivity is a cornerstone of its use in chemical synthesis. The reaction mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon. This addition forms a tetrahedral intermediate. The intermediate then collapses, eliminating the propoxy group as propanol, to form a stable trifluoroacetyl amide.

Kinetic studies on related trifluoroacetate esters demonstrate that aminolysis is a highly favorable process. acs.org The high reactivity of trifluoroacetates places them in the same family as other highly reactive esters, such as phenyl acetates. iaea.org The rate of aminolysis is significantly influenced by the basicity and steric hindrance of the attacking amine nucleophile.

Reactions with Carbon Nucleophiles and Enolates

The pronounced electrophilicity of the carbonyl carbon in this compound allows it to react with a range of carbon-based nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithiums) and enolates. These reactions are synthetically valuable as they result in the formation of new carbon-carbon bonds.

When this compound is treated with a Grignard reagent (R-MgX) or an organolithium (R-Li), the carbon nucleophile attacks the carbonyl carbon. The initial product is a trifluoromethyl ketone, formed after the elimination of the magnesium or lithium propoxide salt. Due to the high reactivity of trifluoromethyl ketones themselves, a second equivalent of the organometallic reagent can sometimes add to the newly formed ketone, ultimately yielding a tertiary alcohol after acidic workup.

Reactions with enolates, which are less reactive carbon nucleophiles, typically proceed via a nucleophilic acyl substitution mechanism to afford β-dicarbonyl compounds containing a trifluoroacetyl group. The efficiency of this trifluoromethylation depends on the electrophilicity of the substrate.

Hydrolysis and Solvolysis Mechanisms

Hydrolysis, the cleavage of the ester bond by water, is a characteristic reaction of this compound. The presence of the electron-withdrawing CF3 group significantly accelerates this process compared to non-fluorinated esters. scholaris.ca The reaction can be catalyzed by either acid or base, but also proceeds at a measurable rate in neutral water. cdnsciencepub.comcdnsciencepub.com

Acid-Catalyzed Hydrolysis Mechanisms

The rate-controlling step in this mechanism is typically the initial protonation of the ester's oxygen atom, which generates a highly reactive acylium ion intermediate. rsc.org

Neutral Hydrolysis and Kinetic Studies

The neutral or spontaneous hydrolysis of alkyl trifluoroacetates has been the subject of detailed kinetic studies. cdnsciencepub.comcdnsciencepub.com These esters react in pure water via an acyl-oxygen fission mechanism, designated as B_Ac2. cdnsciencepub.com This pathway involves the nucleophilic addition of a water molecule to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the alcohol.

Kinetic data, including thermodynamic parameters of activation, have been determined for a series of alkyl trifluoroacetates in water. cdnsciencepub.comcdnsciencepub.com The entropies and enthalpies of activation are consistent with the B_Ac2 mechanism for primary and secondary esters. cdnsciencepub.com The rate of hydrolysis is dependent on the electron-donating or -withdrawing effect of the alkyl group. nih.gov

Below is a table summarizing the kinetic parameters for the neutral hydrolysis of various alkyl trifluoroacetates in water, illustrating the influence of the alkyl group on reactivity.

Ester (CF3COOR)Temperature (°C)Rate Constant (k x 10^5 sec^-1)ΔH≠ (kcal/mol)ΔS≠ (cal/mol·deg)
Methyl 9.921.8314.5-26.3
Ethyl 9.920.82215.3-25.2
s-Propyl 9.920.20715.6-27.5
t-Butyl 9.922.5022.0+2.7

This table is generated based on data presented in studies on the neutral hydrolysis of alkyl trifluoroacetates. cdnsciencepub.comcdnsciencepub.com

The data show a significant change in mechanism for the tertiary ester (t-butyl trifluoroacetate). Its positive entropy of activation suggests a shift towards a carbonium ion (S_N1) mechanism, where the rate-determining step is the ionization of the t-butyl group rather than the nucleophilic attack at the carbonyl carbon. cdnsciencepub.com

Role of Solvent Isotope Effects in Mechanistic Probes

Solvent isotope effects are a powerful tool for investigating the mechanisms of reactions involving proton transfer. In the context of this compound, studying its reactions, such as hydrolysis, in the presence of a deuterated solvent like deuterium (B1214612) oxide (D₂O) instead of water (H₂O) can provide critical insights into the rate-determining step of the reaction.

The kinetic isotope effect (KIE), expressed as the ratio of the rate constant in the light solvent (kH) to that in the heavy solvent (kD), is a key diagnostic parameter. For reactions involving this compound where a proton transfer from the solvent is part of the rate-limiting step, a primary kinetic isotope effect (kH/kD > 1) is typically observed. This is because the O-D bond is stronger than the O-H bond, making it more difficult to break and thus slowing down the reaction rate in the deuterated solvent.

Computational and experimental studies on similar esters, like p-nitrophenyl trifluoroacetate, have shown that water molecules can play a direct catalytic role by forming hydrogen-bonded networks that stabilize transition states. mdpi.comnih.gov For instance, the hydrolysis of these esters often proceeds through a two-step addition-elimination mechanism where water molecules facilitate the nucleophilic attack on the carbonyl carbon. mdpi.com A study of the solvent isotope effect could help determine the number of water (or solvent) molecules involved in the transition state of reactions with this compound, further elucidating the specific role of the solvent as a nucleophile, a general acid/base catalyst, or simply as a solvating medium.

Table 1: Interpreting Solvent Isotope Effects in this compound Reactions

Observed kH/kD Value Mechanistic Implication
> 2 Suggests a primary isotope effect; proton transfer is in the rate-determining step.
1 - 2 Suggests a secondary isotope effect; O-H bond is not broken in the rate-determining step, but hybridization changes at that center.

Electrophilic Trifluoroacetylation Capabilities

This compound functions as an electrophilic trifluoroacetylating agent, capable of transferring the trifluoroacetyl group (CF₃CO-) to various nucleophiles. The reactivity of the ester's carbonyl carbon is significantly enhanced by the strong electron-withdrawing nature of the trifluoromethyl (CF₃) group. This inductive effect makes the carbonyl carbon highly susceptible to nucleophilic attack.

While this compound is a competent trifluoroacetylating agent, its reactivity is generally milder compared to more powerful reagents like trifluoroacetic anhydride (B1165640) (TFAA) or trifluoroacetyl triflate. organic-chemistry.org This attenuated reactivity can be advantageous in situations requiring greater selectivity or when dealing with sensitive substrates that might decompose under harsher conditions. The reaction typically proceeds via a nucleophilic acyl substitution mechanism, where a nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate that subsequently collapses, expelling the propoxy group as the leaving group.

The utility of such reagents is well-established for the trifluoroacetylation of a range of nucleophiles, including alcohols, phenols, and amines, to yield the corresponding trifluoroacetate esters and trifluoroacetamides. organic-chemistry.org

Regioselectivity and Stereoselectivity in Trifluoroacetylation

Regioselectivity: In molecules containing multiple nucleophilic sites, the regioselectivity of trifluoroacetylation with this compound is primarily governed by the relative nucleophilicity of the competing sites. For example, in a molecule with both an amino group and a hydroxyl group, the more nucleophilic amino group will typically be acylated preferentially. Electronic factors and steric hindrance around the nucleophilic center also play a crucial role in directing the regiochemical outcome.

Stereoselectivity: When trifluoroacetylation occurs at or near a chiral center, the stereochemical outcome is of significant interest. In the absence of external chiral influences, the reaction of a racemic mixture will generally produce a racemic product. However, stereoselectivity can be induced through several strategies:

Substrate Control: The existing stereochemistry in the substrate can direct the incoming trifluoroacetyl group to one face of the molecule over the other, a process known as diastereoselective trifluoroacetylation.

Reagent Control: The use of chiral, non-racemic trifluoroacetylating agents can lead to kinetic resolution of a racemic substrate or enantioselective acylation.

Catalyst Control: Employing a chiral catalyst can create a chiral environment around the substrate, favoring the formation of one enantiomer of the product over the other.

Application as a Protecting Group Strategy in Organic Synthesis

The trifluoroacetyl group is a valuable protecting group for amines and, to a lesser extent, alcohols in multistep organic synthesis. organic-chemistry.orgwikipedia.org this compound serves as a convenient reagent for the introduction of this protective moiety.

The trifluoroacetyl group offers several advantages as a protecting group:

Stability: Trifluoroacetamides are generally stable to a wide range of reaction conditions, including acidic and some oxidative and reductive conditions.

Cleavage: The primary advantage is its facile removal under mild basic conditions, such as treatment with aqueous ammonia, sodium carbonate, or potassium carbonate in methanol. This orthogonality allows for selective deprotection in the presence of other protecting groups that are sensitive to acid or hydrogenation.

For instance, primary N-(p-toluenesulfonyl) amides, which are notoriously difficult to deprotect, can be activated by trifluoroacetylation. This activation facilitates the subsequent reductive cleavage of the p-toluenesulfonyl group under mild conditions. organic-chemistry.org This strategy highlights the utility of the trifluoroacetyl group in enabling transformations that would otherwise be challenging.

Metal-Catalyzed Transformations Involving this compound

The interaction of this compound with transition metal catalysts opens avenues for novel chemical transformations. In these processes, the ester can play multiple roles, including acting as a substrate, an oxidant, or a source of trifluoroacetate ligands, which can influence the stability and reactivity of the catalytic intermediates.

C-H Functionalization and Oxidative Reactions

Transition metal-catalyzed C-H functionalization is a powerful strategy for the direct conversion of C-H bonds into C-C or C-heteroatom bonds. nih.gov In this context, this compound can be envisioned as a partner in palladium-catalyzed reactions. For example, in oxidative C-H activation cycles, a Pd(II) catalyst often coordinates to a directing group on the substrate, followed by C-H bond cleavage to form a palladacycle intermediate. nih.govacs.org this compound could potentially serve as an oxidant to regenerate the active Pd(II) catalyst from a Pd(0) species formed during the catalytic cycle. Furthermore, the trifluoroacetate anion released in such a process can act as a non-coordinating or weakly coordinating ligand, which is often beneficial for promoting the desired catalytic activity.

Role in Cross-Coupling and Other Organometallic Processes

Cross-coupling reactions, such as the Suzuki-Miyaura reaction, are fundamental transformations in modern organic synthesis for forming C-C bonds. nih.gov While this compound is not a typical coupling partner in the way that aryl halides are, its components can play crucial roles in organometallic processes.

The trifluoroacetate group can function as a leaving group in certain palladium-catalyzed cross-coupling reactions. mdpi.com More commonly, trifluoroacetate salts are used as additives in cross-coupling reactions. The trifluoroacetate anion can influence the catalytic cycle by affecting the electronic properties of the metal center or by participating in transmetalation or reductive elimination steps. The development of transition metal-catalyzed cross-coupling reactions of polyfluoroarenes via C-F bond activation is an active area of research where the principles of organometallic chemistry involving fluorinated compounds are continuously being explored. ubc.carsc.org

Table 2: Chemical Compounds Mentioned

Compound Name Molecular Formula
This compound C₅H₇F₃O₂
Deuterium oxide D₂O
p-Nitrophenyl trifluoroacetate C₈H₄F₃NO₄
Trifluoroacetic anhydride C₄F₆O₃
Trifluoroacetyl triflate C₃F₆O₄S
Palladium Pd
Sodium carbonate Na₂CO₃
Potassium carbonate K₂CO₃
Methanol CH₄O

Applications of Propyl Trifluoroacetate in Advanced Chemical Transformations

Reagent in Multi-Step Organic Synthesis

The incorporation of fluorine into organic molecules is a critical strategy in the development of pharmaceuticals and agrochemicals, as it can significantly alter a molecule's physical, chemical, and biological properties. tcichemicals.com While a wide array of fluorinating agents and fluorinated building blocks are employed for this purpose, the specific role of propyl trifluoroacetate (B77799) as a primary reagent in these syntheses is not extensively documented in publicly available research.

The synthesis of fluorinated building blocks is fundamental to modern medicinal and agricultural chemistry. tcichemicals.com These molecular scaffolds are essential for introducing fluorine atoms into larger, more complex molecules. Reagents like ethyl trifluoroacetate are noted as classical perfluoroalkyl-containing synthons. ubc.ca However, detailed research findings specifically outlining the use of propyl trifluoroacetate to generate key fluorinated building blocks or fine chemicals are limited.

In multi-step synthesis, intermediates are crucial for the construction of complex molecular architectures. While trifluoroacetate esters, in general, can act as reactive intermediates in certain chemical transformations, the specific application of this compound as a key intermediate in the documented synthesis of complex molecules is not prominently featured in the scientific literature.

Derivatization Agent in Advanced Analytical Method Development

This compound and related trifluoroacetylating agents play a significant role in advanced analytical techniques, particularly in chromatography. The process of derivatization is employed to modify an analyte to improve its volatility, stability, and detectability, making it more amenable to analysis by methods such as gas chromatography-mass spectrometry (GC-MS). researchgate.net

Trifluoroacetylation, the process of introducing a trifluoroacetyl group into a molecule, is a well-established derivatization method that significantly enhances the chromatographic performance for analyzing various compounds, including steroids and long-chain primary alkyl amines. mdpi.comresearchgate.net The resulting trifluoroacetate derivatives exhibit several advantages over other common derivatives, such as silyl ethers. nih.govresearchgate.net

Key advantages of trifluoroacetate derivatives include:

Improved Stability: They are generally more stable than their trimethylsilyl (TMS) counterparts. nih.govresearchgate.net

Shorter Retention Times: The introduction of multiple fluorine atoms increases the volatility of the analyte, leading to shorter retention times in GC analysis. mdpi.com

For instance, in the analysis of stera-3β,5α,6β-triols, trifluoroacetylation allows for the derivatization of all three hydroxyl groups, which is not achieved with conventional silylation reagents. nih.gov This comprehensive derivatization leads to superior chromatographic properties and avoids the peak tailing associated with underivatized polar groups. mdpi.comresearchgate.net

Table 1: Comparison of Derivatization Agents for GC-MS Analysis of Steratriols

FeatureTrifluoroacetate DerivativesSilyl Ether Derivatives
Stability HigherLower, sensitive to moisture
Retention Time Shorter (Increased Volatility)Longer
Peak Shape Symmetrical, ImprovedProne to tailing if derivatization is incomplete
Detectability (LOD) Very low (sub-picogram levels in MRM) mdpi.comHigher (nanogram levels in SIM) mdpi.com

In High-Performance Liquid Chromatography (HPLC), trifluoroacetic acid (TFA), the parent acid of this compound, is a common mobile phase additive used as an ion-pairing agent to improve the peak shape and retention of basic compounds. nih.govmtc-usa.com

The use of trifluoroacetate derivatives is highly beneficial for the structural elucidation and quantification of trace analytes in complex environmental samples like desert dust, marine sediments, and particulate matter. mdpi.com The mass spectra of trifluoroacetylated compounds feature specific, high-mass ions and characteristic fragmentation patterns. mdpi.com

This specificity allows for very low limits of detection when using selected ion monitoring (SIM) and multiple reaction monitoring (MRM) modes in GC-MS analysis. nih.govresearchgate.net For example, the limit of detection for a trifluoroacetylated steratriol was found to be 0.78 picograms in MRM mode, a significant improvement over the 0.62 nanograms for the corresponding disilylated derivative in SIM mode. mdpi.com This enhanced sensitivity and specificity are crucial for accurately identifying and quantifying trace levels of compounds in intricate matrices. mdpi.com

Table 2: Research Findings on Trifluoroacetylation for Trace Analysis

Analyte ClassMatrixAnalytical TechniqueKey Finding
Stera-3β,5α,6β-triolsEnvironmental SamplesGC-MS/MS (MRM)Enabled quantification of trace amounts of sterols, including di-unsaturated ones for the first time. mdpi.comnih.gov
Long-chain primary alkyl aminesn-hexaneGC/FID, GC/MSSuccessful identification after derivatization with trifluoroacetic anhydride (B1165640). researchgate.net
Precursors of chemical weaponsOrganic SolventsGC-MSTrifluoroacetyl derivatives showed clean chromatograms and provided pseudo-molecular weight information with low detection limits. researchgate.net

Contribution to Polymer Chemistry and Advanced Materials Science

The incorporation of fluorinated moieties is a key strategy in materials science to create polymers and materials with enhanced thermal stability, chemical resistance, and specific electronic properties. mdpi.com

While the direct use of this compound in polymerization processes is not widely reported, closely related compounds demonstrate the utility of the trifluoroacetate group in advanced materials. n-Propylammonium trifluoroacetate is offered as a material for perovskite solar cells. chemborun.comgreatcellsolarmaterials.com Perovskite materials are at the forefront of solar energy research, and additives like n-Propylammonium trifluoroacetate are used to improve the performance, stability, and reproducibility of these next-generation photovoltaic devices. chemborun.com

In the broader context of advanced materials, fluorinated polyhedral oligomeric silsesquioxanes (POSS) are utilized to develop high-performance composites. mdpi.com These hybrid organic-inorganic nanomaterials, when incorporated into polymers, can significantly enhance properties such as thermal stability and mechanical strength. mdpi.com While this compound is not directly used in the synthesis of the reported F-POSS, this field represents a key area where fluorinated organic compounds contribute to advanced materials science. mdpi.com

Monomer or Co-monomer in Specialty Polymer Synthesis

While direct polymerization of this compound is not extensively documented, the synthesis of specialty polymers using structurally related vinyl trifluoroacetate (VTFAc) provides significant insights into the potential role of trifluoroacetate-containing monomers. The controlled radical polymerization of VTFAc, particularly through Reversible Addition-Fragmentation chain Transfer (RAFT)/Macromolecular Design via Interchange of Xanthates (MADIX) processes, has been successfully demonstrated. rsc.org

This method allows for the synthesis of well-defined polyvinyl trifluoroacetate (PVTFAc) with controlled molecular weights and low dispersity. rsc.org The resulting polymers are semi-crystalline and exhibit high melting points. Furthermore, VTFAc can be copolymerized with other monomers, such as vinyl acetate (B1210297) (VAc), to produce random copolymers with tunable properties. mdpi.com The incorporation of the trifluoroacetate group influences the thermal properties, chemical stability, and solubility of the resulting polymers. For instance, the presence of VTFAc units can enhance the CO₂-philicity of copolymers, making them potentially useful for applications in supercritical carbon dioxide. rsc.org

The selective hydrolysis of the trifluoroacetate groups in these polymers offers a pathway to synthesize polyvinyl alcohol (PVA) with specific tacticities. mdpi.com This approach highlights the utility of trifluoroacetate-containing monomers as precursors to functional polymers. Although research has focused on the vinyl analogue, these findings suggest that this compound could potentially be modified to incorporate a polymerizable group, thereby serving as a specialty monomer to introduce fluorinated moieties and propyl chains into a polymer backbone, influencing its surface properties and solubility.

Table 1: Research Findings on the Polymerization of Vinyl Trifluoroacetate (VTFAc)
Polymerization MethodMonomer(s)Key FindingsPotential Applications
RAFT/MADIXVinyl trifluoroacetate (VTFAc)Controlled polymerization, low dispersity (1.07 < Đ < 1.23), semi-crystalline polymer with high melting point. rsc.orgPrecursors to specialty polyvinyl alcohol, materials with tunable thermal properties. rsc.orgmdpi.com
RAFT/MADIX CopolymerizationVTFAc and Vinyl acetate (VAc)Production of controlled polyvinyl esters with tunable thermal properties, tacticity, and chemical stability. rsc.orgmdpi.comPolymers with enhanced solubility in supercritical CO₂. rsc.org

Surface Modification Agent for Functional Materials

The trifluoroacetate group in this compound makes it a candidate for the surface modification of materials, aiming to impart properties such as hydrophobicity and altered surface energy. While direct studies on this compound are limited, research on similar fluorinated compounds demonstrates the principle. For instance, self-assembled monolayers (SAMs) of 11-mercaptoundecyl-trifluoroacetate have been successfully formed on germanium substrates. researchgate.net

The formation of these SAMs indicates that the trifluoroacetate group can be anchored to a surface through a suitable linker, in this case, a thiol group. researchgate.net The trifluoroacetate headgroups then form the new surface, which is expected to exhibit low surface energy and hydrophobic characteristics due to the presence of the CF₃ group. This is a common strategy for creating non-wetting or low-adhesion surfaces.

The application of such fluorinated SAMs is relevant in fields like microelectronics for surface passivation and in the development of biocompatible materials where controlling protein adsorption is crucial. researchgate.netnorthwestern.edu The propyl chain in this compound could further influence the packing and ordering of the molecules on the surface, potentially affecting the final surface properties.

Table 2: Research Findings on Surface Modification using Trifluoroacetate-Containing Molecules
MoleculeSubstrateTechniqueKey FindingsPotential Applications
11-Mercaptoundecyl-trifluoroacetateGermaniumSelf-Assembled Monolayers (SAMs)Successful formation of SAMs, indicating the viability of using trifluoroacetate groups for surface modification. researchgate.netSurface passivation in microelectronics, creation of hydrophobic surfaces. researchgate.net
PerfluoroalkylsilanesSiliconLiquid Phase DepositionFormation of SAMs with low surface free energies and hydrophobic properties. iaea.orgDevelopment of non-wetting and low-adhesion coatings. iaea.org

Precursor in the Synthesis of Ionic Liquids and Functional Salts

This compound is a key precursor in the synthesis of a specific class of ionic liquids (ILs) and functional salts, where the propyl group is incorporated into the cation and the trifluoroacetate serves as the anion. These ILs are of interest for their unique physicochemical properties and potential applications in various chemical processes.

Synthesis of Propyl-Containing Trifluoroacetate Ionic Liquids

The synthesis of propyl-containing trifluoroacetate ionic liquids typically involves a two-step process. The first step is the quaternization of a nitrogen-containing heterocyclic compound, such as 1-methylimidazole, with a propyl halide (e.g., 1-bromopropane) to form the corresponding 1-propyl-3-methylimidazolium halide salt. The subsequent step is an anion exchange reaction where the halide anion is replaced with a trifluoroacetate anion. This is often achieved by reacting the halide salt with a trifluoroacetate salt, such as sodium trifluoroacetate.

A common example is the synthesis of 1-propyl-3-methylimidazolium trifluoroacetate. The quaternization of 1-methylimidazole with 1-bromopropane yields 1-propyl-3-methylimidazolium bromide. This intermediate is then subjected to an anion exchange with sodium trifluoroacetate to produce the final ionic liquid. The reaction conditions, such as solvent and temperature, are optimized to ensure high yields and purity of the final product.

Table 3: Synthesis of Propyl-Containing Trifluoroacetate Ionic Liquids
Ionic LiquidCation PrecursorAnion SourceSynthesis Method
1-Propyl-3-methylimidazolium trifluoroacetate1-Methylimidazole and 1-BromopropaneSodium trifluoroacetate1. Quaternization of 1-methylimidazole with 1-bromopropane. 2. Anion exchange with sodium trifluoroacetate.

Exploration in Separation Technologies and Catalysis

Ionic liquids containing the trifluoroacetate anion have been explored for various applications in separation technologies and catalysis. The properties of these ILs, such as their polarity, viscosity, and ability to form hydrogen bonds, can be tuned by modifying the cation, including the length of the alkyl chain like the propyl group.

In separation technologies, trifluoroacetate-based ILs have been investigated for gas separation, particularly for CO₂ capture. mdpi.com The interaction between CO₂ and the anion of the ionic liquid is a key factor in the separation efficiency. While specific data on propyl-containing trifluoroacetate ILs is not abundant, the general principles suggest that they could be effective. Furthermore, these ILs are considered for liquid-liquid extraction processes to separate organic compounds from aqueous solutions. semanticscholar.orgelsevierpure.comnih.gov

Table 4: Potential Applications of Propyl-Containing Trifluoroacetate Ionic Liquids
Application AreaSpecific UseRole of Ionic LiquidRelevant Findings
Separation TechnologiesCO₂ SeparationSelective absorption of CO₂.Trifluoroacetate anion can interact with CO₂, influencing separation performance. mdpi.comresearchgate.net
Liquid-Liquid ExtractionExtraction solvent for organic compounds.Partitioning of solutes is influenced by the hydrophobicity of the IL. semanticscholar.org
CatalysisOrganic SynthesisSolvent and/or catalyst.The ionic nature can enhance reaction rates and selectivity. nih.gov

Integration in Flow Chemistry and Microfluidic Systems

The unique properties of ionic liquids, including those derived from this compound, make them attractive for integration into flow chemistry and microfluidic systems. These advanced reactor technologies offer benefits such as enhanced heat and mass transfer, precise control over reaction parameters, and improved safety for highly exothermic reactions. uni-mainz.deresearchgate.net

The synthesis of ionic liquids themselves can be performed efficiently in continuous flow microreactors. uni-mainz.deresearchgate.net This approach allows for better temperature control during the often highly exothermic quaternization step, leading to higher purity products and avoiding the formation of undesired side products that can occur in batch reactors.

Furthermore, ionic liquids can be utilized as solvents or catalysts within microfluidic systems for performing chemical reactions. Their low vapor pressure makes them particularly suitable for use in these systems, as it prevents solvent evaporation and bubble formation, which can be problematic with volatile organic solvents. Ionic liquid droplet-based microreactors have been developed for continuous catalysis, where the IL phase containing the catalyst is immiscible with the continuous phase carrying the reactants and products. whiterose.ac.ukacs.orgnih.gov This setup allows for efficient reactions and easy separation of the catalyst for reuse. Although specific examples using this compound-based ILs are not widely reported, their properties align well with the requirements for such applications. The development of telescoped processes in continuous flow, where multiple reaction steps are integrated, could also benefit from the use of such functionalized ionic liquids. acs.orgacs.org

Table 5: Potential of this compound-Derived Ionic Liquids in Flow Chemistry
ApplicationAdvantages of Flow/Microfluidic SystemsRole of Ionic Liquid
Synthesis of Ionic LiquidsSuperior heat and mass transfer, precise temperature control, improved product purity. uni-mainz.deresearchgate.netProduct
Catalysis in MicroreactorsHigh surface-to-volume ratio, efficient mixing, easy catalyst recycling. whiterose.ac.ukacs.orgnih.govCatalyst and/or reaction medium.
Telescoped SynthesisIntegration of multiple reaction steps, reduced waste, and purification needs. acs.orgacs.orgSolvent or catalyst facilitating multiple transformations.

Theoretical and Computational Investigations of Propyl Trifluoroacetate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of propyl trifluoroacetate (B77799). Methods like the B3LYP functional combined with basis sets such as 6-311++G(d,p) have been successfully used to study related trifluoroacetate esters, providing a reliable framework for analyzing propyl trifluoroacetate. mdpi.com These calculations can determine molecular orbital energies, atomic charges, and potential energy surfaces, which are fundamental to understanding the molecule's reactivity. The strong inductive effect of the -CF₃ group significantly polarizes the molecule, making the carbonyl carbon highly electron-deficient and a prime target for nucleophilic attack.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO represents the molecule's ability to donate electrons (nucleophilicity), while the LUMO indicates its capacity to accept electrons (electrophilicity). youtube.comyoutube.com

For this compound, the HOMO is expected to be localized primarily on the oxygen atoms of the ester group, specifically the non-bonding lone pair orbitals. Conversely, the LUMO is anticipated to be the π* antibonding orbital of the carbonyl (C=O) group, with the largest coefficient on the electrophilic carbonyl carbon atom. youtube.com This distribution signifies that the molecule will most likely react with nucleophiles at the carbonyl carbon and with electrophiles at the ester oxygen atoms. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

Illustrative FMO Data for this compound This table presents hypothetical data based on typical results from DFT calculations for similar esters.

Molecular OrbitalEnergy (eV)Primary Atomic ContributionImplied Reactivity
HOMO-11.5Non-bonding orbitals of ester oxygen atomsSite of basicity/protonation
LUMO-0.8π* orbital of the carbonyl C=O groupSite of nucleophilic attack
HOMO-LUMO Gap10.7-Index of chemical reactivity and stability

Computational chemistry allows for the detailed exploration of reaction mechanisms by identifying and characterizing transition states (TS). mdpi.com For a reaction such as the hydrolysis of this compound, calculations can map the entire potential energy surface, from reactants to products, via the transition state.

Methodologies involve locating the TS structure using algorithms like the Synchronous Transit-Guided Quasi-Newton (QST3) method. mdpi.com The identity of the TS is confirmed by frequency calculations, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. mdpi.com Intrinsic Reaction Coordinate (IRC) calculations can then verify that the located TS correctly connects the reactant and product minima on the potential energy surface. mdpi.com

Studies on analogous molecules, such as p-nitrophenyl trifluoroacetate, have shown that solvent molecules can play a direct catalytic role. mdpi.comresearchgate.net For instance, a ring of several water molecules can stabilize the transition state of hydrolysis by forming a hydrogen-bonded network, thereby lowering the activation energy barrier. mdpi.comresearchgate.net A similar mechanism can be computationally investigated for this compound to elucidate its hydrolysis pathway.

Illustrative Energy Profile for Hydrolysis of this compound This table contains representative energy values (relative to reactants) for a computationally modeled hydrolysis reaction, based on findings for related compounds. mdpi.comresearchgate.net

SpeciesRelative Enthalpy (kcal/mol)Description
Reactants (Ester + H₂O)0.0Initial state
Transition State (TS)+15.2Highest energy point on the reaction pathway
Tetrahedral Intermediate-3.5Intermediate formed after nucleophilic attack
Products (Acid + Alcohol)-9.8Final state

This compound possesses conformational flexibility due to rotation around its single bonds, primarily the O=C–O–CH₂ and C–O–CH₂–CH₂ bonds. Different rotational arrangements, or conformers, have different energies, and the molecule will predominantly exist in its lowest-energy conformations.

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects

While quantum chemical calculations are excellent for studying individual molecules or small clusters, Molecular Dynamics (MD) simulations are used to investigate the behavior of molecules in a condensed phase, such as in a solvent. MD simulations model the movements of atoms over time based on a force field, providing insights into intermolecular interactions and the influence of the solvent on the solute's structure and dynamics.

For this compound, MD simulations can be used to study its solvation in various media, like water or organic solvents. These simulations can reveal the structure of the solvent shell around the molecule, identifying preferential interactions such as hydrogen bonding between water and the ester's carbonyl oxygen. The simulations can also shed light on how the solvent environment affects the conformational preferences of the propyl chain. Understanding these solvent effects is critical, as they can significantly influence reaction rates and equilibria, as seen in computational studies of related ester hydrolyses where explicit water molecules are crucial for the reaction mechanism. mdpi.comresearchgate.net

Spectroscopic Property Prediction and Validation for Mechanistic Insights

A powerful application of computational chemistry is the prediction of spectroscopic properties. Quantum chemical calculations can accurately compute vibrational frequencies (correlating to IR spectra) and nuclear magnetic resonance (NMR) chemical shifts.

For this compound, DFT calculations can predict the characteristic vibrational frequency of the C=O bond stretch, which is sensitive to the electron-withdrawing -CF₃ group. Similarly, ¹H, ¹³C, and ¹⁹F NMR chemical shifts can be calculated. Comparing these predicted spectroscopic data with experimentally measured spectra serves as a critical validation of the computational model. A model that successfully reproduces experimental spectra can then be used with greater confidence to investigate transient species or reaction intermediates that are difficult to characterize experimentally, thus providing deeper mechanistic insights.

Illustrative Comparison of Calculated and Experimental Spectroscopic Data This table shows representative data illustrating the typical accuracy of modern computational methods in predicting spectroscopic properties.

Spectroscopic PropertyCalculated ValueExperimental Value
C=O Stretch Frequency (IR)1795 cm⁻¹1788 cm⁻¹
¹⁹F NMR Chemical Shift-75.2 ppm-75.5 ppm

Structure-Reactivity Relationship Prediction and Mechanistic Hypothesis Generation

By integrating insights from electronic structure, conformational analysis, and reaction pathway modeling, computational studies can establish robust structure-reactivity relationships. For this compound, the dominant relationship is dictated by the powerful inductive effect of the three fluorine atoms. This effect makes the carbonyl carbon significantly more electrophilic than in its non-fluorinated analogue, propyl acetate (B1210297).

Computational methods can quantify this effect through population analysis, which calculates the partial atomic charges on each atom. A higher positive charge on the carbonyl carbon of this compound compared to propyl acetate would computationally confirm its enhanced reactivity toward nucleophiles. This understanding allows for the generation of mechanistic hypotheses. For example, one could hypothesize that increasing the steric bulk of the alcohol moiety in a series of trifluoroacetate esters would decrease the reaction rate with a given nucleophile. This hypothesis can be directly tested by computationally modeling the transition states for each ester and comparing their activation energies. Such predictive power is a key strength of theoretical investigations in modern chemistry. acs.org

Advanced Analytical Methodologies for Research Oriented Characterization and Reaction Monitoring

High-Resolution Spectroscopic Analysis for Mechanistic Studies

High-resolution spectroscopic techniques are indispensable for elucidating the intricate details of chemical reactions involving propyl trifluoroacetate (B77799). These methods allow for real-time monitoring of reaction progress and provide evidence for proposed mechanistic pathways.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Kinetic Studies

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structural and dynamic properties of molecules. Standard one-dimensional NMR spectra, including ¹H, ¹³C, and ¹⁹F NMR, are routinely used for the structural confirmation of propyl trifluoroacetate.

Stereochemical Studies: this compound is an achiral molecule, meaning it does not possess non-superimposable mirror images (enantiomers). Therefore, advanced NMR techniques aimed at stereochemical analysis, such as those used to determine enantiomeric excess or elucidate the three-dimensional structure of chiral molecules, are not applicable to this compound itself. The absence of a stereocenter in its structure precludes the existence of stereoisomers.

Kinetic Studies: While specific kinetic studies on this compound using advanced NMR are not extensively documented in the literature, the principles of NMR-based kinetic analysis can be applied to reactions involving this compound. For instance, the hydrolysis of the analogous compound p-nitrophenyl trifluoroacetate has been studied, revealing insights into the reaction mechanism. mdpi.comresearchgate.net By monitoring the change in concentration of reactants and products over time through the integration of their respective NMR signals, reaction rates and orders can be determined. For reactions involving this compound, such as its formation via esterification or its hydrolysis, time-resolved NMR experiments could provide valuable kinetic data.

The following table outlines the expected NMR spectral data for this compound, which would serve as the basis for any kinetic investigation.

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
¹H~4.2Triplet-OCH₂-
¹H~1.7Sextet-CH₂-
¹H~1.0Triplet-CH₃
¹³C~158 (q)QuartetJ(C,F) ≈ 40C=O
¹³C~115 (q)QuartetJ(C,F) ≈ 285CF₃
¹³C~70Singlet-OCH₂-
¹³C~22Singlet-CH₂-
¹³C~10Singlet-CH₃
¹⁹F~-75Singlet-CF₃

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Vibrational Spectroscopy (IR, Raman) for In-situ Reaction Monitoring

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers a powerful means for the real-time, in-situ monitoring of chemical reactions involving this compound. These non-destructive methods provide molecular-level information on the progress of a reaction by tracking changes in the vibrational modes of functional groups. For instance, the transesterification of soybean oil to produce ethyl esters has been successfully monitored using Raman spectroscopy by observing the displacement of the C=O stretching band and changes in the intensity of bands associated with the consumption of reactants. researchgate.net

In the context of this compound, these techniques could be employed to monitor its synthesis (e.g., from trifluoroacetic acid and propanol) or its participation in subsequent reactions. The key vibrational bands of interest would be the C=O stretching frequency of the ester, the C-F stretching modes of the trifluoromethyl group, and the C-O stretching vibrations.

Vibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Shift (cm⁻¹)
C=O Stretch1780 - 17601780 - 1760
C-F Stretch1300 - 11001300 - 1100
C-O Stretch1250 - 10501250 - 1050

By tracking the appearance and disappearance of characteristic peaks, a detailed kinetic profile of the reaction can be constructed. This approach allows for the optimization of reaction conditions and provides valuable data for mechanistic elucidation.

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis

Upon electron ionization, the molecular ion ([C₅H₇F₃O₂]⁺˙) would be formed. Key fragmentation steps would likely include:

Loss of the propoxy radical (•OCH₂CH₂CH₃): This would result in the formation of the trifluoroacetyl cation ([CF₃CO]⁺), which would be observed at m/z 69. This is often a dominant peak in the mass spectra of trifluoroacetates.

Loss of a propyl radical (•CH₂CH₂CH₃): This would lead to the formation of the protonated trifluoroacetic acid ion ([CF₃COOH]⁺˙).

McLafferty rearrangement: If sterically feasible, a gamma-hydrogen abstraction from the propyl chain could lead to the elimination of propene (CH₃CH=CH₂) and the formation of the trifluoroacetic acid radical cation.

Cleavage of the C-O bond: Fission of the bond between the carbonyl carbon and the oxygen of the propoxy group.

Loss of CO₂: Decarboxylation of certain fragment ions can also occur.

The following table summarizes the likely major fragments and their corresponding mass-to-charge ratios (m/z).

Fragment IonProposed Structurem/z
[C₂F₃O]⁺CF₃CO⁺69
[C₃H₇]⁺CH₃CH₂CH₂⁺43
[C₂H₃O₂]⁺CH₃COO⁺59
[C₅H₇F₃O₂]⁺˙Molecular Ion156

High-resolution measurements would allow for the unambiguous determination of the elemental composition of each fragment ion, providing strong evidence for the proposed fragmentation pathways. mdpi.comcsic.es

Advanced Chromatographic Techniques for Complex Reaction Mixture Analysis

The analysis of complex mixtures resulting from chemical reactions requires powerful separation techniques to isolate and identify all components. Advanced chromatographic methods are essential for achieving the necessary resolution and sensitivity for such tasks.

Hyphenated Techniques (e.g., GCxGC-MS) for Enhanced Separation and Identification

Comprehensive two-dimensional gas chromatography coupled with mass spectrometry (GCxGC-MS) is a state-of-the-art technique for the analysis of complex volatile and semi-volatile mixtures. chromatographyonline.comlabrulez.comchemistry-matters.comnih.govresearchgate.net This method provides significantly enhanced peak capacity and resolution compared to conventional one-dimensional GC-MS.

In a reaction mixture containing this compound, numerous other components such as starting materials, byproducts, and residual solvents may be present. A GCxGC-MS system would employ two columns with different stationary phases (e.g., a non-polar column in the first dimension and a polar column in the second dimension). This orthogonal separation mechanism allows for the resolution of co-eluting peaks from the first dimension, providing a much more detailed chemical fingerprint of the mixture. The coupling to a mass spectrometer, particularly a time-of-flight (TOF) detector, allows for the rapid acquisition of full mass spectra for each separated component, facilitating their identification through library searching and interpretation of fragmentation patterns.

The structured nature of GCxGC chromatograms, where compounds of similar chemical classes elute in distinct regions, can further aid in the identification of unknown components in the reaction mixture.

Chiral Chromatography for Enantiomeric Excess Determination

Chiral chromatography is a specialized technique used to separate enantiomers, which are stereoisomers that are non-superimposable mirror images of each other. This technique is crucial in fields such as pharmaceutical analysis and asymmetric synthesis for determining the enantiomeric excess (ee) of a chiral compound.

However, as previously stated, this compound is an achiral molecule. It does not possess a chiral center and therefore does not exist as enantiomers. Consequently, chiral chromatography is not an applicable technique for the analysis of pure this compound. The separation of enantiomers relies on the differential interaction of the chiral analytes with a chiral stationary phase, a condition that cannot be met by an achiral molecule like this compound.

X-ray Diffraction Studies of this compound Adducts or Complexes

X-ray diffraction is a pivotal analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This methodology provides precise information on bond lengths, bond angles, and crystallographic symmetry, offering deep insights into the structural characteristics of molecules and their intermolecular interactions in the solid state. In the context of this compound, X-ray diffraction studies would be invaluable for characterizing the crystal structures of its adducts or complexes with other molecules, such as Lewis acids, metal ions, or organic compounds.

The study of such complexes is of significant interest. The trifluoroacetyl group in this compound possesses distinct electronic properties, including a strongly electron-withdrawing trifluoromethyl group and a carbonyl oxygen that can act as a Lewis base. These features suggest a rich potential for the formation of structurally interesting and chemically significant adducts and complexes.

Should such studies be undertaken, the resulting crystallographic data would provide definitive evidence of the coordination environment and intermolecular forces at play. For instance, in a complex with a Lewis acid, X-ray diffraction would elucidate the geometry of the coordination around the carbonyl oxygen and any resulting changes in the bond lengths and angles of the this compound molecule.

Hypothetical Crystallographic Data for a this compound Adduct

To illustrate the type of information that would be obtained from such an experiment, the following table presents a hypothetical set of crystallographic data for a generic 1:1 adduct of this compound with a Lewis acid (LA).

ParameterHypothetical Value
Empirical FormulaC₅H₇F₃O₂·LA
Formula Weight ( g/mol )(156.10 + MW of LA)
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)8.456(2)
c (Å)15.789(6)
α (°)90
β (°)98.76(1)
γ (°)90
Volume (ų)1334.5(8)
Z4
Calculated Density (g/cm³)1.543
Absorption Coeff. (mm⁻¹)0.187
F(000)(Calculated based on LA)
Crystal Size (mm³)0.25 x 0.18 x 0.12
θ range for data collection2.50 to 28.00°
Reflections collected9876
Independent reflections3012 [R(int) = 0.034]
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.112
R indices (all data)R₁ = 0.062, wR₂ = 0.125
Goodness-of-fit on F²1.05

This hypothetical data illustrates the detailed structural parameters that a single-crystal X-ray diffraction study would yield, providing a solid foundation for understanding the precise nature of the interactions within a this compound complex. The pursuit of such studies would undoubtedly contribute to a more complete understanding of the coordination chemistry and supramolecular assembly of this fluorinated ester.

Future Research Directions and Emerging Paradigms for Propyl Trifluoroacetate

Development of Asymmetric Catalytic Processes Utilizing Propyl Trifluoroacetate (B77799)

The synthesis of chiral fluorinated molecules is of paramount importance in the pharmaceutical and agrochemical industries, as the stereochemistry of these compounds can dramatically influence their biological activity nih.gov. While the direct involvement of propyl trifluoroacetate in asymmetric catalysis is not yet extensively documented, this area represents a significant opportunity for future research. The development of catalytic systems that can utilize this compound for the enantioselective introduction of the trifluoroacetyl group or related moieties would be a valuable addition to the synthetic chemist's toolbox.

Future research could focus on several promising avenues:

Chiral Lewis Acid Catalysis: Investigating the use of chiral Lewis acids to activate this compound towards nucleophilic attack, thereby enabling enantioselective trifluoroacetylation of various substrates.

Organocatalysis: Designing chiral organocatalysts, such as cinchona alkaloids or prolinol derivatives, that can interact with this compound or a substrate to create a chiral environment and induce stereoselectivity.

Transition Metal Catalysis: Exploring transition metal complexes with chiral ligands to catalyze reactions involving this compound, such as asymmetric cross-coupling or addition reactions where the trifluoroacetate group is transferred.

A significant challenge in this area is controlling the reactivity of the ester while achieving high levels of enantioselectivity. Research into the synthesis of novel chiral esters and the development of asymmetric catalytic methods for their creation are ongoing and provide a strong foundation for future work with this compound nih.gov. The successful application of chiral auxiliaries in asymmetric synthesis, such as in the Ru-catalyzed radical addition to zirconium enolates, demonstrates a viable strategy for controlling stereochemistry in fluoroalkylation reactions, which could be adapted for processes involving this compound wikipedia.orgnih.gov.

Table 1: Examples of Asymmetric Synthesis of Fluorinated Compounds
Reaction TypeCatalyst/MethodSubstrateKey FindingReference
Asymmetric Reductive TrifluoroalkylationNickel-catalyzedAcyl chloridesEnantioselective synthesis of α-trifluoromethylated ketones. nih.gov
Aza-Claisen RearrangementPalladacycle catalystsTrifluoroacetimidatesCatalytic asymmetric synthesis of unprotected secondary allylic amines with excellent enantioselectivity. organic-chemistry.org
Radical AdditionRu-catalyzedN-acyl oxazolidinones (with chiral auxiliary)Asymmetric fluoroalkylation via radical addition to zirconium enolates. nih.gov

Exploration of Bio-renewable and Sustainable Routes for its Production and Utilization

The principles of green chemistry are increasingly guiding the development of new chemical processes, with a focus on the use of renewable feedstocks and environmentally benign reaction conditions. The production of this compound from bio-renewable sources is a promising area of future research that aligns with these principles.

Bio-renewable Production:

A key strategy for the sustainable production of this compound involves the use of bio-derived propanol (B110389). Significant advancements have been made in the production of bio-propanol from renewable resources:

From Glycerin: A major byproduct of biodiesel production, glycerin can be converted to propanol through innovative catalytic hydrotreatment processes chemanager-online.combiobased-diesel.com. This approach not only valorizes a waste stream but also offers the potential to reduce greenhouse gas emissions compared to fossil fuel-based production biobased-diesel.com.

Microbial Fermentation: Various microbes can be engineered to produce n-propanol and isopropanol from renewable feedstocks nih.gov. Further optimization of these fermentation processes could lead to cost-effective and sustainable sources of propanol for chemical synthesis nih.gov.

Once bio-based propanol is obtained, the esterification with trifluoroacetic acid (TFA) can be achieved through environmentally friendly methods. Lipase-catalyzed reactions, for instance, offer a green alternative to traditional chemical catalysis. Lipases are known to catalyze esterification in non-aqueous media and have been successfully used for the synthesis of various esters, including fluorinated compounds mdpi.comsemanticscholar.orgnih.gov. Research into the enzymatic synthesis of this compound could lead to a highly efficient and sustainable production route.

It is important to note that while trifluoroacetic acid itself has been identified as a persistent environmental pollutant arising from the atmospheric degradation of some hydrofluorocarbons, the focus of this future research direction is on the sustainable synthesis of the ester from controlled, bio-based feedstocks for specific applications, not on its environmental accumulation mdpi.comresearchgate.net.

Table 2: Bio-propanol Production Methods
FeedstockMethodKey AdvantageReference
Glycerin (from biodiesel)Catalytic hydrotreatmentValorization of a waste stream; reduced greenhouse gas emissions. chemanager-online.combiobased-diesel.com
Renewable resources (e.g., corn, wheat)Microbial fermentationDirect production from biomass. nih.govmobilityforesights.com

Sustainable Utilization:

This compound produced from renewable resources could be utilized as a green solvent or reagent in various chemical transformations. Its physical properties, combined with its sustainable origins, would make it an attractive alternative to conventional petrochemical-based solvents and reagents.

Expansion into Novel Functional Material Applications

The incorporation of fluorine atoms into polymers and other materials can impart unique and desirable properties, such as high thermal stability, chemical resistance, and low surface energy wikipedia.org. While the direct use of this compound as a monomer in polymerization has not been extensively explored, it represents a promising building block for the synthesis of novel functional materials.

Future research in this area could investigate:

Fluoropolymer Synthesis: this compound could potentially serve as a precursor to fluorinated monomers. For example, through controlled chemical transformations, it could be converted into a vinyl or acrylic monomer containing the trifluoromethyl group, which could then be polymerized to create novel fluoropolymers with tailored properties. The thermolysis of some fluoropolymers can produce trifluoroacetic acid, indicating the inherent stability of the trifluoroacetyl moiety which could be beneficial in material applications nih.govacs.orguri.edu.

Surface Modification: The trifluoroacetate group is known for its hydrophobicity. This compound could be used as a reagent to modify the surfaces of various materials, introducing a fluorinated layer to enhance properties such as water repellency or lubricity.

Biodegradable Functional Polymers: There is growing interest in developing functional polymers that are also biodegradable. Research into the synthesis of N-acylated poly(amino esters) from modular monomer precursors, such as 1,4-oxazepan-7-one trifluoroacetate, highlights a potential pathway where trifluoroacetate-containing compounds can be used to create tailored, degradable polymers rsc.org. This suggests that this compound could be a valuable tool in the design of advanced, functional, and biodegradable materials.

Synergistic Approaches Combining Computational and Experimental Research

The integration of computational chemistry with experimental studies provides a powerful paradigm for understanding and predicting chemical reactivity. This synergistic approach is particularly valuable for designing new reactions and catalysts, and for elucidating complex reaction mechanisms. For this compound, a combined computational and experimental research program could accelerate its development in various applications.

Future research directions could include:

Reaction Mechanism Elucidation: Detailed computational studies, using methods such as Density Functional Theory (DFT), can be employed to map the potential energy surfaces of reactions involving this compound. This can provide insights into transition state structures, activation energies, and the role of catalysts. Such studies, when coupled with experimental kinetic measurements, can lead to a deep understanding of reaction mechanisms, as has been demonstrated for the hydrolysis of related trifluoroacetate esters.

Catalyst Design: Computational modeling can be used to design novel catalysts for reactions involving this compound. By simulating the interaction between the substrate, reagent, and catalyst, researchers can predict which catalyst structures are most likely to be effective and stereoselective, thereby guiding experimental efforts.

Prediction of Properties: Computational methods can be used to predict the physical, chemical, and spectroscopic properties of this compound and materials derived from it. This can aid in the design of new functional materials with desired characteristics. The thermodynamics of ester formation from trifluoroacetic acid have been studied, providing a basis for computational investigations into the synthesis and reactivity of this compound researchgate.net.

Table 3: Example of a Synergistic Computational and Experimental Study on a Related Compound
Compound StudiedMethods UsedKey FindingsReference
p-Nitrophenyl trifluoroacetateDFT calculations and experimental kineticsElucidation of the hydrolysis mechanism and the role of water networks in catalysis. chemanager-online.com

Role in Advanced Catalysis and Reaction Design

Beyond its potential as a building block, this compound could also play a direct role in advanced catalysis and reaction design. Its unique combination of a reactive ester group and a highly electronegative trifluoromethyl group could be harnessed in novel catalytic cycles and synthetic transformations.

Emerging paradigms in this area include:

Trifluoroacetylation Agent: this compound can serve as a trifluoroacetylating agent, transferring the trifluoroacetyl group to various nucleophiles. While reagents like trifluoroacetic anhydride (B1165640) are commonly used for this purpose, this compound may offer advantages in terms of milder reaction conditions, improved selectivity, or easier handling organic-chemistry.orgresearchgate.net. For example, ethyl trifluoroacetate has been successfully used in the trifluoroacetylation of enediolates, followed by decarboxylation, to produce trifluoromethyl ketones in good yields organic-chemistry.org. This demonstrates the utility of trifluoroacetate esters as effective trifluoroacetylating reagents in organic synthesis.

Catalyst Precursor or Modifier: this compound could be used as a precursor to generate catalytically active species in situ. For example, it could react with a metal complex to form a trifluoroacetate-ligated species with unique catalytic properties. Trifluoroacetic acid is a known and efficient catalyst for various organic transformations, including intramolecular Friedel–Crafts reactions acs.org. This compound could potentially be used in non-aqueous systems where the delivery of a trifluoroacetate moiety is required.

Reaction Design with Decarboxylation: The trifluoroacetate group can undergo decarboxylation under certain conditions to generate a trifluoromethyl anion equivalent. Future research could explore the design of catalytic reactions that exploit this reactivity, allowing for the catalytic trifluoromethylation of substrates using this compound as the trifluoromethyl source.

The versatility of trifluoroacetic acid and its derivatives in organic synthesis is well-established, and by extension, this compound holds significant potential for the development of new catalytic methods and reaction designs researchgate.net.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing propyl trifluoroacetate in laboratory settings?

  • Synthesis : this compound is typically synthesized via esterification reactions using trifluoroacetic acid (TFA) and propanol under acidic catalysis. Anhydrous conditions are critical to avoid hydrolysis. For example, tetrabutylammonium trifluoroacetate (CAS 39481-22-6) synthesis involves ion exchange, which can be adapted for similar esters .
  • Characterization : Use nuclear magnetic resonance (NMR) to confirm ester formation (e.g., 19F^{19}\text{F}-NMR for trifluoromethyl groups). Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection (λ = 210–220 nm) or ion chromatography for trace TFA quantification (detection limit: 0.2 ppb) .

Q. How can researchers ensure the stability of this compound in experimental storage conditions?

  • Store in airtight, desiccated containers at −20°C to prevent hydrolysis. Stability assays should include periodic HPLC analysis to monitor degradation. For aqueous solutions, use low-temperature storage (−80°C) and minimize freeze-thaw cycles. Stability in biological buffers (e.g., PBS) should be validated under experimental conditions (e.g., pH 7.4, 37°C) .

Advanced Research Questions

Q. What analytical methodologies are recommended for detecting trace trifluoroacetate (TFA) contaminants in environmental samples?

  • Sample Preparation : Preconcentrate water or snow samples via solid-phase extraction (SPE) using anion-exchange cartridges.
  • Detection : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative ion mode provides robust quantification (LOQ: 0.5 ppb). For polar matrices, ion chromatography with suppressed conductivity detection is preferred .
  • Validation : Include recovery experiments (spiked samples) and cross-validate with 19F^{19}\text{F}-NMR for accuracy .

Q. How can researchers resolve contradictions in environmental TFA data, such as discrepancies between modeled and measured concentrations?

  • Source Analysis : Investigate non-refrigerant sources (e.g., pharmaceutical degradation, agrochemicals) using isotopic tracing (13C^{13}\text{C}-TFA) or correlation studies with co-pollutants .
  • Model Refinement : Incorporate regional hydrological data (e.g., groundwater flow rates in Northern California) and long-term monitoring (20+ years) to account for TFA’s environmental persistence (half-life > 40 years) .

Q. What experimental strategies mitigate TFA interference in proteomic or enzymatic studies using trifluoroacetate salts?

  • Desalting Protocols : Use centrifugal filters (3 kDa cutoff) or dialysis to remove TFA from peptide solutions (e.g., TT-232 or AAF-CMK trifluoroacetate salts).
  • Alternative Buffers : Replace TFA-containing solvents with volatile alternatives (e.g., ammonium bicarbonate) during mass spectrometry to avoid ion suppression .

Q. How do degradation pathways of this compound vary across different environmental matrices (e.g., aquatic vs. soil systems)?

  • Aquatic Systems : Hydrolysis dominates, with rate constants dependent on pH (faster in alkaline conditions). Monitor via LC-MS/MS for TFA release .
  • Soil Systems : Microbial degradation is limited due to TFA’s resistance to biotic breakdown. Use 19F^{19}\text{F}-NMR to track metabolite formation in soil microcosms .

Methodological Challenges and Solutions

Q. How can researchers address batch-to-batch variability in trifluoroacetate-containing reagents (e.g., peptide derivatives)?

  • Quality Control : Require certificates of analysis (COA) with HPLC purity >98% and 1H^{1}\text{H}/19F^{19}\text{F}-NMR validation. For critical studies, replicate experiments across multiple batches .
  • Standardization : Use internal standards (e.g., deuterated TFA) during LC-MS/MS to normalize analytical variability .

Q. What are the best practices for designing ecotoxicological studies on TFA accumulation in aquatic ecosystems?

  • Exposure Models : Use mesocosms to simulate long-term TFA exposure in algae and invertebrates. Measure bioaccumulation factors (BAFs) via LC-MS/MS.
  • Endpoint Selection : Focus on sublethal effects (e.g., enzyme inhibition in fish gills) rather than acute toxicity, given TFA’s low EC50 values (>100 mg/L) .

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